molecular formula C18H13F3N2O3 B2974129 (2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327168-19-3

(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2974129
CAS No.: 1327168-19-3
M. Wt: 362.308
InChI Key: NVFAUTUMENSZLJ-QJOMJCCJSA-N
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Description

(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a trifluoromethyl group, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under specific reaction conditions.

    Formation of the imino group: This can be accomplished through a condensation reaction with an appropriate amine derivative.

    Introduction of the carboxamide group: This step typically involves the reaction of the intermediate with a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

(2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-8-methoxy-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives, such as:

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

8-methoxy-2-[2-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c1-25-14-8-4-5-10-9-11(16(22)24)17(26-15(10)14)23-13-7-3-2-6-12(13)18(19,20)21/h2-9H,1H3,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFAUTUMENSZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(F)(F)F)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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